Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane

Radical cascade cyclization Diastereoselectivity Piperidine synthesis

Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane (CAS 607732-69-4, molecular formula C22H28Si, exact mass 320.19614 Da) is a functionalized allylsilane bearing a dimethylphenylsilyl (PhMe2Si) group at the allylic position and a terminal phenyl-substituted diene chain. It serves as a key synthetic precursor in stereocontrolled radical cascade reactions, specifically for the construction of ring-fused piperidine scaffolds via a formal [2+2+2] process.

Molecular Formula C22H28Si
Molecular Weight 320.5 g/mol
CAS No. 607732-69-4
Cat. No. B12578626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane
CAS607732-69-4
Molecular FormulaC22H28Si
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESC[Si](C)(C1=CC=CC=C1)C(CCC=CCC2=CC=CC=C2)C=C
InChIInChI=1S/C22H28Si/c1-4-21(23(2,3)22-18-12-7-13-19-22)17-11-6-10-16-20-14-8-5-9-15-20/h4-10,12-15,18-19,21H,1,11,16-17H2,2-3H3
InChIKeyBPDYPGBNNCJLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane (CAS 607732-69-4): Structural Identity and Procurement Context


Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane (CAS 607732-69-4, molecular formula C22H28Si, exact mass 320.19614 Da) is a functionalized allylsilane bearing a dimethylphenylsilyl (PhMe2Si) group at the allylic position and a terminal phenyl-substituted diene chain . It serves as a key synthetic precursor in stereocontrolled radical cascade reactions, specifically for the construction of ring-fused piperidine scaffolds via a formal [2+2+2] process [1]. The compound is recognized by the alternate IUPAC name Silane, [(4E)-1-ethenyl-6-phenyl-4-hexenyl]dimethylphenyl- and the identifier DTXSID00821595 .

Why Generic Allylsilane Substitution Fails for Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane in Stereocontrolled Synthesis


The dimethylphenylsilyl (PhMe2Si) group at the allylic position of this compound is not interchangeable with other common silyl groups (e.g., TMS, TES, TBS) or with simple alkyl substituents in radical cascade applications. Published data demonstrate that the PhMe2Si group provides a unique combination of electronic stabilization of β-silyl radical intermediates and steric bulk that governs both diastereoselectivity and reaction efficiency [1]. The phenyl substituents on the diene chain further differentiate this compound from simpler allylsilane scaffolds, enabling downstream functionalization via regioselective dihydroxylation [1]. Substitution with a trimethylsilyl analog or an alkyl-substituted congener would compromise stereochemical outcomes and may require different stoichiometric conditions, as detailed in Section 3.

Quantitative Differentiation Evidence for Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane vs. Structural Analogs


Diastereoselectivity in Radical 5-exo-trig Cyclization: PhMe2Si vs. Alkyl Substituents

In the Godineau et al. (2006) formal [2+2+2] radical cascade, allylsilane substrates bearing an allylic PhMe2Si group (entries 2–5 and 7 of Table 1, which include the target compound class) achieved complete 1,2- and 1,5-diastereocontrol with cis/trans ratios of >95:5. In contrast, substrates with an alkyl group in the allylic position (entries 6 and 7) required higher initiator loading and gave lower stereoselectivity [1].

Radical cascade cyclization Diastereoselectivity Piperidine synthesis

Radical Addition Rate Enhancement: β-Silyl Effect of PhMe2Si vs. Unactivated Alkenes

The paper explicitly states that the allylic silicon group leads to improved reaction rate during intermolecular addition of electrophilic radical species onto olefins [1]. This β-silyl effect is a well-established phenomenon where silicon stabilizes the adjacent radical center through hyperconjugation (σ(C-Si) → SOMO interaction). Class-level literature demonstrates that β-trimethylsilyl substitution increases alkene reactivity toward electrophilic radicals by a factor of approximately 3 × 10^4 compared to unactivated alkenes [2]. The PhMe2Si group in the target compound provides comparable electronic activation, with the added benefit of greater steric bulk for stereochemical control.

Radical addition kinetics β-Silyl effect Allylsilane reactivity

Structurally Encoded Downstream Functionalization: Regioselective Dihydroxylation of the Diene System

The target compound possesses two chemically distinct olefins: an electron-rich allylsilane double bond and a disubstituted internal olefin within the 8-phenylocta-1,6-diene chain. The Godineau paper reports that Sharpless asymmetric dihydroxylation occurs regioselectively on the disubstituted olefin of the diene chain while leaving the allylsilane double bond intact [1]. This chemoselectivity enables orthogonal functionalization: the allylsilane moiety is preserved for subsequent radical cascade chemistry, while the dihydroxylated site can be further elaborated. In contrast, simpler allylsilanes lacking this differentiated diene architecture (e.g., phenyldimethylallylsilane 7) offer only one reactive olefin and preclude such orthogonal manipulation.

Regioselective dihydroxylation Orthogonal functionalization C-Si bond oxidation

Physicochemical Property Differentiation: LogP, Rotatable Bonds, and Topological PSA vs. TMS and TBS Analogs

The target compound (C22H28Si, MW 320.54, exact mass 320.19614, LogP 5.74, 8 rotatable bonds, topological PSA 0 Ų) differs substantially from simpler silyl-substituted dienes. A hypothetical TMS analog (C19H30Si, estimated MW ~286) would have lower LogP (~4.8 estimated) and fewer aromatic interactions, while a TBS analog would have different steric properties. The combination of the PhMe2Si group and the terminal phenyl on the diene chain increases molecular complexity (complexity score: 356) and provides specific UV chromophores for reaction monitoring . These properties are fixed by the covalent structure and cannot be replicated by mixing simpler silanes.

Physicochemical properties Drug-likeness parameters Molecular complexity

One-Pot Lactamization Efficiency: PhMe2Si-Substituted Allylsilanes Enable Single-Operation Piperidine Formation

The Godineau paper reports that PhMe2Si-substituted allylsilane-oximes (derived from the target compound class) undergo radical addition and subsequent lactamization in a single-pot operation when using phenyl iodoacetate as the radical precursor [1]. In contrast, the simple olefin 13 (devoid of the allylic silyl group) gave only the monocyclic intermediate 14a in 80% yield as an 8:2 cis/trans mixture, requiring a separate lactamization step. This represents a meaningful process advantage: the silyl-substituted substrates achieve in one step what the unsubstituted analog requires two steps to accomplish, with superior stereochemical control (>95:5 vs. 80:20).

One-pot synthesis Lactam formation Process efficiency

Oxidative Cleavage Versatility: C-Si Bond of PhMe2Si as a Latent Hydroxyl Group

The Godineau paper notes that the C-Si bond of the PhMe2Si group can be oxidatively cleaved, 'thus allowing the introduction of an additional hydroxy group' [1]. This latent functionalization strategy—analogous to the Tamao-Fleming oxidation—is a known advantage of phenyl-substituted silanes over trialkylsilanes. The phenyl group on silicon facilitates the oxidative rearrangement, whereas simple trialkylsilyl groups (e.g., TMS, TES) require harsher conditions or different reagents for C-Si bond cleavage. This feature provides an orthogonal handle for late-stage functionalization of the piperidine scaffold that would not be available with a TMS or TBS analog.

C-Si bond oxidation Latent functionality Tamao-Fleming oxidation

Optimal Application Scenarios for Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane in Research and Development


Stereocontrolled Synthesis of Ring-Fused Piperidine Scaffolds via Radical Cascade

This compound is the precursor of choice for constructing bicyclo[4.3.0]nonane (ring-fused piperidine) frameworks through the formal [2+2+2] radical-ionic cascade reported by Godineau et al. [1]. The allylic PhMe2Si group provides >95:5 diastereoselectivity across three newly formed stereogenic centers, a level of control that alkyl-substituted analogs do not achieve. The one-pot protocol using phenyl iodoacetate as radical precursor yields the desired lactam in a single synthetic operation [1].

Orthogonal Functionalization of Diene Systems for Complex Natural Product Synthesis

The structurally differentiated diene system (allylsilane olefin + internal disubstituted olefin) enables chemoselective Sharpless dihydroxylation at the internal olefin while preserving the allylsilane moiety for subsequent radical chemistry [1]. This orthogonal reactivity profile is particularly valuable in the synthesis of hydroxylated piperidine natural products and analogs, where regio- and stereochemical precision is required at multiple positions.

Latent Hydroxyl Installation via Tamao-Fleming Oxidation of the PhMe2Si Group

Following the radical cascade cyclization, the C-Si bond of the dimethylphenylsilyl group serves as a masked hydroxyl group [1]. This enables late-stage introduction of an alcohol at the position originally occupied by silicon, a transformation that is more facile with phenyl-substituted silanes than with trialkylsilanes. This strategy is applicable in medicinal chemistry programs where hydroxylated piperidine scaffolds are desired pharmacophores.

Methodology Development for Radical-Mediated C-C Bond Formation

The well-defined reactivity profile of this compound—featuring the β-silyl effect for radical stabilization and the phenyl substituents as UV handles—makes it an ideal substrate for developing and benchmarking new radical initiation systems, catalytic protocols, or enantioselective variants of the radical cascade [1]. Its molecular complexity (score: 356) provides a meaningful challenge for methodology development beyond simple model substrates.

Quote Request

Request a Quote for Dimethyl(phenyl)(8-phenylocta-1,6-dien-3-YL)silane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.